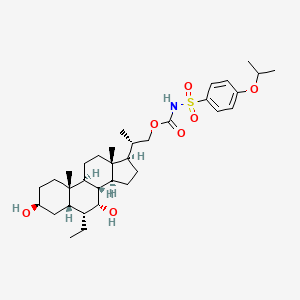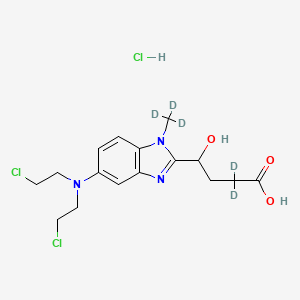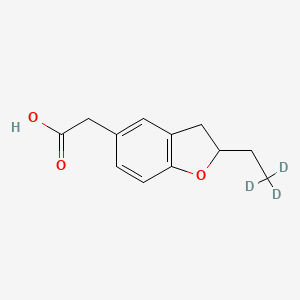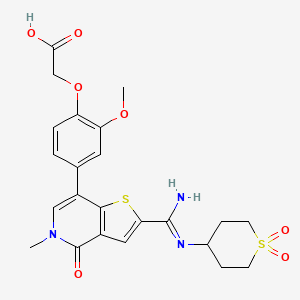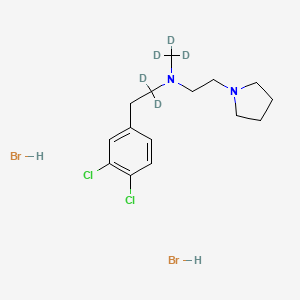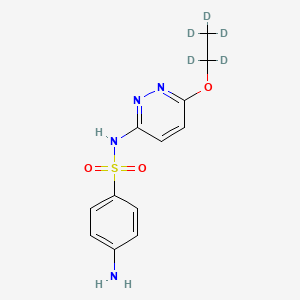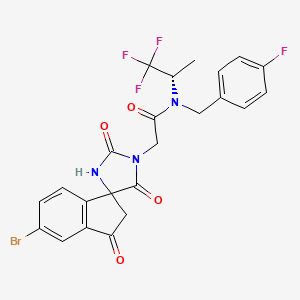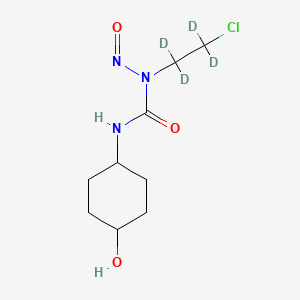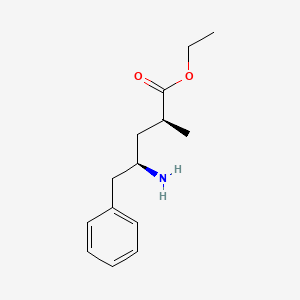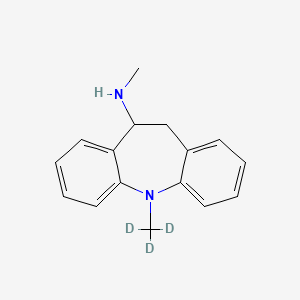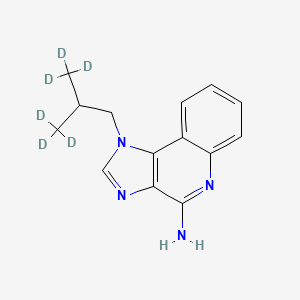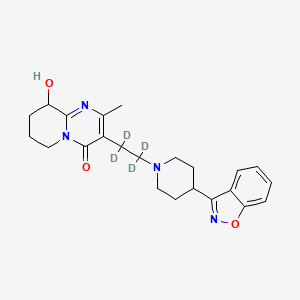
Defluoro Paliperidone-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Defluoro Paliperidone-d4 is a deuterated analog of Defluoro Paliperidone, a compound derived from Paliperidone by the removal of a fluorine atom. Paliperidone is an atypical antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Paliperidone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Paliperidone-d4 involves the deuteration of specific hydrogen atoms in the Paliperidone molecule. This process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the Paliperidone molecule using deuterated reagents.
Purification: The deuterated compound is purified using chromatographic techniques to ensure the desired isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration using deuterated solvents and reagents.
High-Performance Liquid Chromatography (HPLC): Used for the purification and isolation of the final product.
化学反応の分析
Types of Reactions
Defluoro Paliperidone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and nucleophiles like sodium azide are used in substitution reactions
Major Products Formed
Hydroxylated Derivatives: Formed through oxidation.
Alcohols: Produced via reduction of ketone groups.
Substituted Compounds: Result from nucleophilic substitution reactions
科学的研究の応用
Defluoro Paliperidone-d4 has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Paliperidone.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites of Paliperidone.
Drug Development: Assists in the development of new antipsychotic drugs by providing insights into the pharmacological properties of Paliperidone.
作用機序
The mechanism of action of Defluoro Paliperidone-d4 is similar to that of Paliperidone. It primarily acts as an antagonist at dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. This dual antagonism helps in reducing the symptoms of schizophrenia and other psychotic disorders. Additionally, it exhibits antagonistic activity at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors .
類似化合物との比較
Similar Compounds
Paliperidone: The parent compound, used as an antipsychotic.
Risperidone: Another antipsychotic with a similar mechanism of action.
Iloperidone: Shares structural similarities and is used to treat schizophrenia
Uniqueness
Defluoro Paliperidone-d4 is unique due to its deuterated nature, which provides stability and allows for detailed pharmacokinetic studies. The absence of a fluorine atom differentiates it from Paliperidone, potentially altering its interaction with biological targets .
特性
分子式 |
C23H28N4O3 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3/i10D2,14D2 |
InChIキー |
UAXLESNKOBLMFG-GPOILFHKSA-N |
異性体SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=CC=CC=C54 |
正規SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


